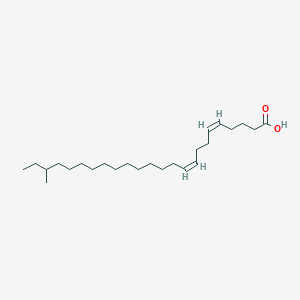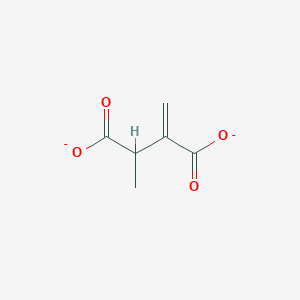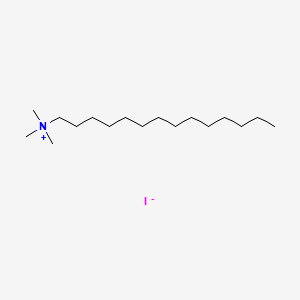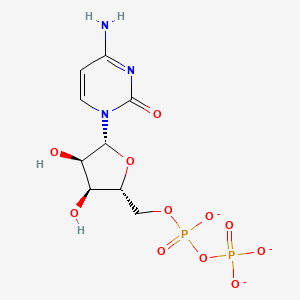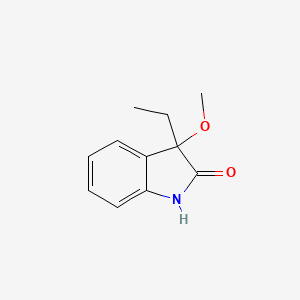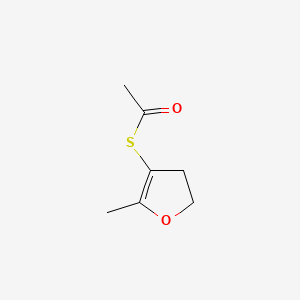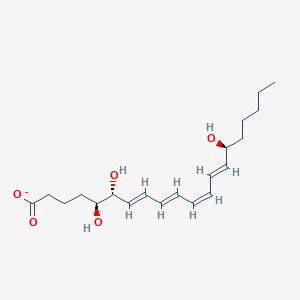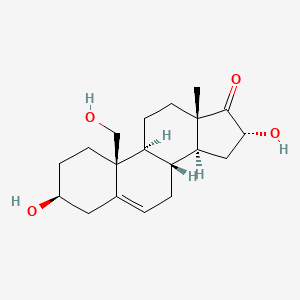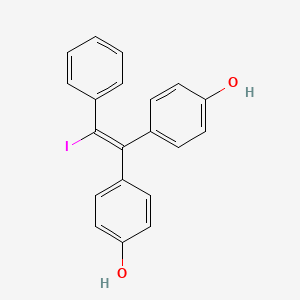
V2R5XJJMKY
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
V2R5XJJMKY is an organic compound characterized by the presence of two hydroxyphenyl groups, a phenyl group, and an iodine atom attached to an ethene backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of V2R5XJJMKY typically involves the reaction of 4-hydroxybenzaldehyde with phenylacetylene in the presence of a suitable catalyst, followed by iodination. The reaction conditions often include:
Catalyst: Palladium-based catalysts are commonly used.
Solvent: Solvents such as tetrahydrofuran or dimethylformamide are preferred.
Temperature: The reaction is usually carried out at elevated temperatures, around 80-100°C.
Iodination: Iodine or iodine monochloride is used for the iodination step.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
V2R5XJJMKY undergoes various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form quinones.
Reduction: The iodine atom can be reduced to form the corresponding hydrocarbon.
Substitution: The iodine atom can be substituted with other functional groups such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly employed.
Substitution: Nucleophiles such as sodium azide or thiourea are used under mild conditions.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Hydrocarbons with phenyl and hydroxyphenyl groups.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
V2R5XJJMKY has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of V2R5XJJMKY involves its interaction with molecular targets such as enzymes and receptors. The hydroxyphenyl groups can form hydrogen bonds with active sites, while the iodine atom can participate in halogen bonding. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 1,1-Bis(4-hydroxyphenyl)cyclohexane
- 1,1-Bis(4-hydroxyphenyl)-4-methylcyclohexane
- 1,1-Bis(4-hydroxyphenyl)ethylene
Uniqueness
V2R5XJJMKY is unique due to the presence of the iodine atom, which imparts distinct reactivity and potential for halogen bonding. This sets it apart from other similar compounds that lack the iodine atom and, consequently, the same level of reactivity and interaction potential.
Properties
CAS No. |
116337-11-2 |
|---|---|
Molecular Formula |
C20H15IO2 |
Molecular Weight |
414.2 g/mol |
IUPAC Name |
4-[1-(4-hydroxyphenyl)-2-iodo-2-phenylethenyl]phenol |
InChI |
InChI=1S/C20H15IO2/c21-20(16-4-2-1-3-5-16)19(14-6-10-17(22)11-7-14)15-8-12-18(23)13-9-15/h1-13,22-23H |
InChI Key |
UZROBUMQMJPIIU-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=C(C2=CC=C(C=C2)O)C3=CC=C(C=C3)O)I |
Canonical SMILES |
C1=CC=C(C=C1)C(=C(C2=CC=C(C=C2)O)C3=CC=C(C=C3)O)I |
Synonyms |
1,1-bis(4-hydroxyphenyl)-2-iodo-2-phenylethylene 1,1-bis(4-hydroxyphenyl)-2-iodo-2-phenylethylene, 123I isomer 1,1-IBHPE 2-iodo-1,1-bis(4-hydroxyphenyl)phenylethene |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



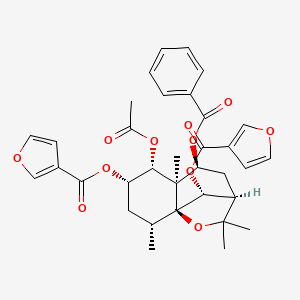
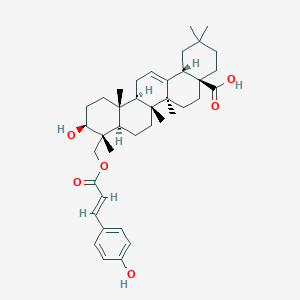

![methyl (1R,2S,3R,6R,8S,9S,13S,14R,15R,16S,17S)-3-[(E)-3,4-dimethylpent-2-enoyl]oxy-15,16-dihydroxy-9,13-dimethyl-4,10-dioxo-11-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-11-ene-17-carboxylate](/img/structure/B1256207.png)

